molecular formula C9H8ClNO2 B15046765 3-(2-Chloroacetyl)benzamide

3-(2-Chloroacetyl)benzamide

Cat. No.: B15046765
M. Wt: 197.62 g/mol
InChI Key: VOSANRPVWYRSJW-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring attached to an amide group and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroacetyl)benzamide typically involves the reaction of 3-aminobenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminobenzamide+Chloroacetyl chlorideThis compound+HCl\text{3-Aminobenzamide} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Aminobenzamide+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroacetyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Nitric acid or sulfuric acid for nitration or sulfonation, respectively.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 3-(2-aminoethyl)benzamide.

    Oxidation: Formation of nitro or sulfonyl derivatives of this compound.

Scientific Research Applications

3-(2-Chloroacetyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)benzamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This makes it a valuable tool in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

    3-(2-Bromoacetyl)benzamide: Similar structure but with a bromo group instead of a chloro group.

    3-(2-Iodoacetyl)benzamide: Similar structure but with an iodo group instead of a chloro group.

    3-(2-Fluoroacetyl)benzamide: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: 3-(2-Chloroacetyl)benzamide is unique due to the specific reactivity of the chloroacetyl group, which makes it suitable for certain types of chemical modifications and interactions that are not possible with other halogenated derivatives.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(2-chloroacetyl)benzamide

InChI

InChI=1S/C9H8ClNO2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2,(H2,11,13)

InChI Key

VOSANRPVWYRSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)CCl

Origin of Product

United States

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